3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex heterocyclic compound that features a unique combination of pyridine, azetidine, and imidazolidine rings
Scientific Research Applications
3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
Target of Action
The compound “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” contains an azetidine ring, which is a four-membered cyclic amine . Azetidine derivatives have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” might interact with bacterial cell wall synthesis enzymes, which are the targets of penicillin and cephalosporin.
Mode of Action
If “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” does indeed target bacterial cell wall synthesis enzymes, it might inhibit the cross-linking of peptidoglycan strands, leading to weakened bacterial cell walls and ultimately bacterial cell death .
Biochemical Pathways
The potential inhibition of bacterial cell wall synthesis would affect the peptidoglycan biosynthesis pathway, disrupting the formation of a major component of the bacterial cell wall .
Result of Action
If “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” acts as an inhibitor of bacterial cell wall synthesis, the result of its action would be the death of susceptible bacteria, potentially making it useful as an antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonyl chloride. This intermediate is then reacted with azetidine to form the azetidin-3-yl derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl derivatives: These compounds share the pyridine-3-sulfonyl group and exhibit similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring, which may have comparable biological activities.
Imidazolidine-2,4-dione derivatives: These compounds have the imidazolidine-2,4-dione core and are often studied for their medicinal properties .
Uniqueness
What sets 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-10-5-13-11(17)15(10)8-6-14(7-8)20(18,19)9-2-1-3-12-4-9/h1-4,8H,5-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDTLSBKMFAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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